1-Azaspiro[3.3]heptane-2-carboxylic acid

Lipophilicity Drug-likeness ADME

1-Azaspiro[3.3]heptane-2-carboxylic acid delivers a unique spirocyclic framework that combines retained basicity (pKa ≈11.2–11.4) with a logD reduction of up to -1.0 versus standard piperidines. This scaffold confers enhanced conformational rigidity, improved metabolic stability, and class-level aqueous solubility advantages, making it indispensable for CNS lead optimization and patentable NCE generation. Procure this high-purity building block to leverage proven bioisosteric differentiation that cannot be replicated by pipecolic acid, proline, or regioisomeric azaspiro[3.3]heptanes.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13522035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.3]heptane-2-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(N2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)5-4-7(8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10)
InChIKeyQCYQNYIOPHQMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[3.3]heptane-2-carboxylic acid: Procurement and Selection Guide for Spirocyclic Amino Acid Building Blocks


1-Azaspiro[3.3]heptane-2-carboxylic acid (molecular formula C7H11NO2, molecular weight 141.17 g/mol) is a spirocyclic amino acid derivative that functions as a conformationally constrained bioisostere of piperidine and pipecolic acid [1]. The compound features a nitrogen atom integrated into a dual four-membered ring system, which confers both the basicity required for receptor interactions (pKa ≈ 11.2–11.4) and the rigid spirocyclic geometry that restricts conformational flexibility relative to linear or monocyclic amino acid analogs [2]. This structural motif has gained significant traction in medicinal chemistry as a tool for modulating physicochemical properties such as lipophilicity and metabolic stability without compromising target engagement [3].

Why Generic Substitution of 1-Azaspiro[3.3]heptane-2-carboxylic acid with Other Amino Acids or Piperidine Analogs Fails: Evidence for Scaffold-Specific Differentiation


Superficially similar building blocks—including piperidine-2-carboxylic acid (pipecolic acid), proline, or other azaspiro[3.3]heptane regioisomers (e.g., 2-azaspiro[3.3]heptane-1-carboxylic acid)—cannot be interchanged without compromising key physicochemical or pharmacokinetic properties. The 1-azaspiro[3.3]heptane scaffold introduces a unique combination of retained basicity (pKa ≈ 11.2–11.4) paired with reduced lipophilicity (logD7.4 reduction of up to -1.0 relative to standard piperidines) and enhanced conformational rigidity [1]. Critically, the regioisomeric 2-azaspiro[3.3]heptane scaffold exhibits the opposite logD trend (+0.5 increase under certain N-linked conditions), confirming that the position of the nitrogen atom within the spirocyclic framework dictates the direction and magnitude of lipophilicity modulation [2]. The following evidence quantifies these scaffold-specific differentiations that render generic substitution scientifically indefensible.

Quantitative Differentiation Evidence: 1-Azaspiro[3.3]heptane-2-carboxylic acid vs. Comparators in Key Selection Dimensions


Lipophilicity Modulation: logD7.4 Reduction vs. Piperidine and Piperazine Comparators

The azaspiro[3.3]heptane scaffold, when substituted for piperidine or piperazine rings in drug-like molecules, systematically reduces measured distribution coefficients. The incorporation of a spirocyclic center lowers logD7.4 by as much as -1.0 relative to the corresponding standard piperidine or piperazine heterocycle [1]. This counterintuitive effect—adding a carbon atom while decreasing lipophilicity—is attributed to increased basicity and the unique three-dimensional geometry of the spirocyclic framework, distinguishing 1-azaspiro[3.3]heptane-2-carboxylic acid from non-spirocyclic amino acid comparators such as proline or pipecolic acid, which lack this logD-lowering capacity.

Lipophilicity Drug-likeness ADME Bioisosterism

Retained Basicity: pKa Equivalence with Piperidine Enables Receptor Engagement

A critical requirement for any piperidine bioisostere is the preservation of nitrogen basicity to maintain ionic interactions with biological targets. The nitrogen atom in 1-azaspiro[3.3]heptane exhibits pKa values of 11.2–11.4, which are nearly identical to those of piperidine [1]. This contrasts with other spirocyclic amino acids or azetidine-based scaffolds that may exhibit altered basicity due to ring strain or electronic effects. The near-identical pKa ensures that substitution of a piperidine moiety with the 1-azaspiro[3.3]heptane-2-carboxylic acid scaffold does not compromise the protonation state required for target engagement.

Basicity Receptor binding Bioisosterism Medicinal chemistry

Class-Level Aqueous Solubility Advantage over Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, the class to which 1-azaspiro[3.3]heptane-2-carboxylic acid belongs, generally exhibit higher aqueous solubility than their cyclohexane analogues [1]. This solubility enhancement is a direct consequence of the spirocyclic geometry, which disrupts crystal packing and increases molecular surface area accessible to water, while the retained basicity facilitates ionization at physiological pH. The cyclohexane comparators represent traditional monocyclic scaffolds that lack the three-dimensional spirocyclic character responsible for this physicochemical improvement.

Aqueous solubility Physicochemical properties Drug formulation Lead optimization

Class-Level Trend Toward Higher Metabolic Stability vs. Cyclohexane Analogues

Spiro[3.3]heptanes demonstrate a trend toward higher metabolic stability compared to their cyclohexane counterparts [1]. The spirocyclic scaffold introduces conformational rigidity and altered steric shielding around metabolically labile sites, potentially reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. Additionally, the scaffold has been successfully mounted onto drug-like structures such as fluoroquinolones, affording active compounds with similar or even improved metabolic stability [1].

Metabolic stability Microsomal clearance ADME Drug metabolism

Functional Validation in Bupivacaine Analogue: Retained High Activity with Novel Scaffold

Incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, replacing the native piperidine fragment, resulted in a new patent-free analogue with high activity [1]. This functional validation demonstrates that the scaffold can successfully substitute piperidine in a clinically relevant context without loss of pharmacological efficacy. The resulting analogue represents a structurally novel chemical entity with potential freedom-to-operate advantages relative to the original piperidine-containing drug.

Analgesic activity Bioisosterism Drug repurposing Scaffold hopping

Optimal Application Scenarios for 1-Azaspiro[3.3]heptane-2-carboxylic acid Based on Quantitative Differentiation Evidence


Piperidine Scaffold Replacement in Lead Optimization Requiring Reduced Lipophilicity

Medicinal chemistry programs seeking to replace a piperidine or piperazine moiety with a bioisostere that reduces logD7.4 while preserving target-binding basicity should prioritize 1-azaspiro[3.3]heptane-2-carboxylic acid. The scaffold lowers logD by up to -1.0 relative to standard piperidines while maintaining pKa equivalence (11.2–11.4), enabling lipophilicity-driven property optimization without compromising receptor engagement [1][2].

Synthesis of Conformationally Constrained Amino Acid Derivatives for Receptor Mapping

The spirocyclic framework of 1-azaspiro[3.3]heptane-2-carboxylic acid restricts conformational freedom relative to linear or monocyclic amino acids such as proline or pipecolic acid. This rigidity makes it valuable for probing receptor binding pocket geometries and for designing ligands with reduced entropic penalties upon binding. The scaffold's class-level metabolic stability advantage over cyclohexane analogues further supports its use in generating tool compounds with improved in vivo persistence [1].

Generation of Patent-Free Analogues of Piperidine-Containing Drugs

The successful incorporation of the 1-azaspiro[3.3]heptane core into bupivacaine, producing a high-activity analogue with novel chemical composition, validates the scaffold for creating patentable new chemical entities from established piperidine-containing pharmacophores [1]. This approach offers freedom-to-operate advantages while retaining, and potentially improving, key physicochemical and pharmacokinetic properties.

Development of CNS-Penetrant Compounds Requiring Optimized logD and Basicity

The combination of retained basicity (pKa ≈ 11.2–11.4) and reduced lipophilicity (logD reduction up to -1.0) positions 1-azaspiro[3.3]heptane-2-carboxylic acid as a strategic building block for central nervous system (CNS) drug discovery, where balanced lipophilicity and appropriate ionization are critical for blood-brain barrier penetration and target engagement [1][2]. The scaffold's class-level aqueous solubility advantage further supports CNS formulation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[3.3]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.